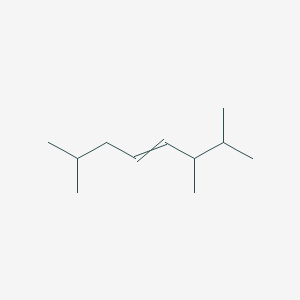![molecular formula C6H5O4P B14599673 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate CAS No. 60798-82-5](/img/structure/B14599673.png)
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate is an organic compound that features a phenolate group bonded to a hydroxy(oxo)phosphaniumyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate typically involves the reaction of phenol with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: The phenolate group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenolates, oxides, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydroxy(oxo)phosphaniumyl group plays a crucial role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Phosphoric Acid Derivatives: Compounds with similar phosphorus-containing functional groups.
Substituted Phenolates: Compounds with various substituents on the phenolate ring.
Uniqueness
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate is unique due to the presence of both a phenolate and a hydroxy(oxo)phosphaniumyl group, which imparts distinct chemical properties and reactivity. This dual functionality allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
60798-82-5 |
|---|---|
Fórmula molecular |
C6H5O4P |
Peso molecular |
172.07 g/mol |
Nombre IUPAC |
(2-hydroxyphenoxy)-oxido-oxophosphanium |
InChI |
InChI=1S/C6H5O4P/c7-5-3-1-2-4-6(5)10-11(8)9/h1-4,7H |
Clave InChI |
FVUMRDDDPMKQOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)O[P+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



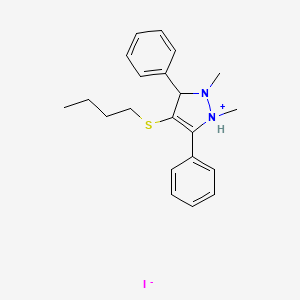
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
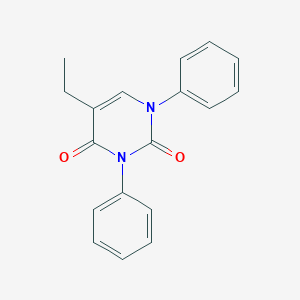
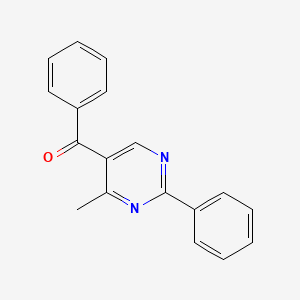
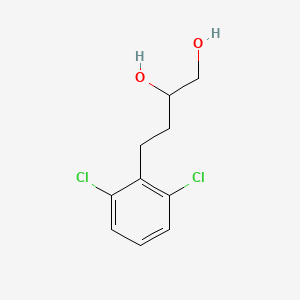
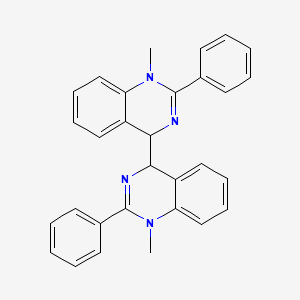
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)
![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
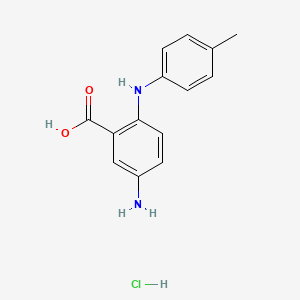
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)
